2-Tert-butyloxan-4-ol
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Overview
Description
It is a liquid at room temperature and has a molecular weight of 158.24 g/mol . This compound is characterized by the presence of a tert-butyl group attached to an oxane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyloxan-4-ol typically involves the reaction of tert-butyl alcohol with tetrahydropyran under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation . Flow microreactor systems are particularly useful for the large-scale synthesis of this compound, as they allow for precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Major Products
The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted oxane compounds. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
2-Tert-butyloxan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as calmodulin-dependent protein kinases, which play a role in various cellular processes . Additionally, it can modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-methoxyphenol: Known for its antioxidant properties and used in food and pharmaceuticals.
2,6-di-tert-butyl-4-methylphenol: Another antioxidant with applications in preventing oxidation in various materials.
2,4,6-tri-tert-butylphenol: Used in similar applications as an antioxidant and stabilizer.
Uniqueness
2-Tert-butyloxan-4-ol stands out due to its unique oxane ring structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific reactivity patterns and stability under various conditions.
Properties
IUPAC Name |
2-tert-butyloxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIAORYWWSODLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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